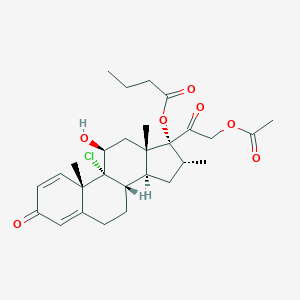
N-Acetyl 6-chlorotryptophan
Overview
Description
GKA 50 is a potent activator of the enzyme glucokinase, which plays a crucial role in glucose metabolism. Glucokinase is responsible for the phosphorylation of glucose to glucose-6-phosphate, a key step in glycolysis. GKA 50 has been studied extensively for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus, due to its ability to enhance insulin secretion and improve glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GKA 50 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of GKA 50 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
GKA 50 undergoes various chemical reactions, including:
Oxidation: GKA 50 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on GKA 50.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of GKA 50 with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
GKA 50 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of glucokinase and its role in glucose metabolism.
Biology: Investigated for its effects on cellular metabolism and insulin secretion in pancreatic beta cells.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus, due to its ability to enhance insulin secretion and improve glucose homeostasis.
Industry: Utilized in the development of new drugs and therapeutic strategies for metabolic disorders .
Mechanism of Action
GKA 50 exerts its effects by binding to an allosteric site on the glucokinase enzyme, which increases the enzyme’s affinity for glucose. This binding enhances the catalytic activity of glucokinase, leading to increased phosphorylation of glucose to glucose-6-phosphate. The increased glucose-6-phosphate levels stimulate insulin secretion from pancreatic beta cells and improve glucose uptake and utilization in peripheral tissues. The molecular targets and pathways involved include the glucokinase enzyme, insulin signaling pathways, and glucose transporters .
Comparison with Similar Compounds
Similar Compounds
Dorzagliatin: A dual-acting glucokinase activator that increases insulin secretion and glucose sensitivity.
TTP399: A hepatoselective glucokinase activator that targets glucose metabolism in the liver.
MK-0941: Another glucokinase activator studied for its potential in diabetes treatment .
Uniqueness of GKA 50
GKA 50 is unique due to its high potency and specificity for glucokinase. It has shown significant glucose-lowering effects in preclinical and clinical studies, making it a promising candidate for the treatment of type 2 diabetes mellitus. Its ability to modulate insulin secretion and glucose metabolism through allosteric activation of glucokinase sets it apart from other similar compounds .
Properties
IUPAC Name |
2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMWFCLWYOLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512177 | |
| Record name | N-Acetyl-6-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50517-10-7 | |
| Record name | N-Acetyl-6-chlorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-6-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol](/img/structure/B21775.png)






![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)


![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)


